molecular formula C7H4BrNO B1289251 2-Bromo-3-hydroxybenzonitrile CAS No. 693232-06-3

2-Bromo-3-hydroxybenzonitrile

Cat. No. B1289251
M. Wt: 198.02 g/mol
InChI Key: DGKTUNIJIIPACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-3-hydroxybenzonitrile is a halogenated aromatic nitrile compound. While the provided papers do not directly discuss 2-Bromo-3-hydroxybenzonitrile, they do provide insights into similar compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 2-Bromo-3-hydroxybenzonitrile.

Synthesis Analysis

The synthesis of halogenated benzonitriles, such as 2-bromo-3-fluorobenzonitrile, can be achieved through the halodeboronation of aryl boronic acids using a sodium methoxide catalyst . Similarly, 2-bromobenzonitriles can be synthesized from bromoanilines, which are obtained by selective monobromination of aniline . These methods suggest that 2-Bromo-3-hydroxybenzonitrile could potentially be synthesized through analogous halodeboronation or bromination reactions, followed by the introduction of a hydroxy group.

Molecular Structure Analysis

The molecular structure of halogenated benzonitriles, such as 5-Bromo-2-methoxybenzonitrile, has been studied using Density Functional Theory (DFT), which provides information on bond lengths, bond angles, and dihedral angles . These computational studies are essential for understanding the electronic structure and reactivity of such compounds. Although the exact structure of 2-Bromo-3-hydroxybenzonitrile is not discussed, similar DFT studies could be applied to predict its geometric and electronic properties.

Chemical Reactions Analysis

Halogenated benzonitriles undergo various chemical reactions. For instance, 2-bromobenzonitriles can be used to synthesize substituted 3-aminoindazoles through palladium-catalyzed arylation and subsequent cyclization . The presence of a bromine atom on the benzene ring makes these compounds suitable for further functionalization through cross-coupling reactions. The hydroxy group in 2-Bromo-3-hydroxybenzonitrile would likely influence its reactivity and could participate in additional chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzonitriles are influenced by their functional groups. For example, the phototransformation of bromoxynil, a related compound, has been studied, showing that it undergoes degradation under light to form less halogenated products . The presence of halogen and nitrile groups also affects the compound's biodegradability under various environmental conditions . These studies suggest that 2-Bromo-3-hydroxybenzonitrile would have distinct physical and chemical properties, such as solubility, boiling point, and reactivity, which could be explored in further detail through experimental studies.

Scientific Research Applications

Environmental Degradation and Biodegradation

2-Bromo-3-hydroxybenzonitrile, under various names such as bromoxynil, is primarily researched for its environmental impact and degradation processes. Knight, Berman, and Häggblom (2003) explored its biotransformation under different anaerobic conditions, revealing its degradation through reductive debromination to 4-cyanophenol and further transformation to phenol, which can eventually degrade to carbon dioxide (Knight, Berman, & Häggblom, 2003). Additionally, Rosenbrock, Munch, Scheunert, and Dörfler (2004) investigated its mineralization and formation of metabolites in agricultural soil, highlighting the formation of nonextractable residues and the potential for biodegradation in soil environments (Rosenbrock, Munch, Scheunert, & Dörfler, 2004).

Herbicide Efficiency and Usage

The compound is also studied for its efficiency as a herbicide. Subbarayappa et al. (2010, 2011) focused on the herbicidal applications of bromoxynil, particularly its use in controlling broad-leafed weeds in agricultural settings. They also examined the efficient and environment-friendly synthesis of bromoxynil (Subbarayappa, Joshi, Patil, & Marg, 2010), (Subbarayappa, Joshi, & Patil, 2011).

Cellular Mechanisms and Molecular Interactions

Research by Morimoto and Shimmen (2008) revealed the cellular effects of bromoxynil, suggesting its primary action may be cytosol acidification in plants, which leads to rapid cell death. This finding is crucial in understanding its mechanism as a herbicide (Morimoto & Shimmen, 2008).

Chemical Synthesis and Derivatives

The synthesis of derivatives and related compounds is another area of focus. Wang et al. (2016) developed a synthetic method for a bromo-isobutyloxyphenyl carbothioamide compound, derived from 4-hydroxybenzonitrile, showcasing the versatility of compounds related to 2-Bromo-3-hydroxybenzonitrile in chemical synthesis (Wang, Guo, Wang, Zhu, & Xu, 2016).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNO/c8-7-5(4-9)2-1-3-6(7)10/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKTUNIJIIPACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90625529
Record name 2-Bromo-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-hydroxybenzonitrile

CAS RN

693232-06-3
Record name 2-Bromo-3-hydroxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=693232-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-hydroxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90625529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-3-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-hydroxybenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Bromo-3-hydroxybenzonitrile
Reactant of Route 4
2-Bromo-3-hydroxybenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Bromo-3-hydroxybenzonitrile
Reactant of Route 6
2-Bromo-3-hydroxybenzonitrile

Citations

For This Compound
3
Citations
MA Ismail, M Anbazhagan, CE Stephens… - Synthetic …, 2004 - Taylor & Francis
… In this approach, bromination of 3‐hydroxybenzonitrile (8) yields a mixture of 2‐bromo‐5‐hydroxybenzonitrile (9) and 2‐bromo‐3‐hydroxybenzonitrile (10) which could not be readily …
Number of citations: 5 www.tandfonline.com
SAA El Bialy, KF Abd El Kader, DW Boykin - 2011 - degruyter.com
… removed under reduced pressure and diluted with water to yield (11.7 g, 84 % ) an inseparable white solid mixture (TLC very close R f) of two products: 2-bromo-3-hydroxybenzonitrile ( …
Number of citations: 4 www.degruyter.com
HJ Li, YC Wu, JH Dai, Y Song, R Cheng, Y Qiao - Molecules, 2014 - mdpi.com
… For example, the electrophilic aromatic bromination of 3-hydroxybenzonitrile (1, Scheme 2) afforded 2-bromo-5-hydroxybenzonitrile (2a) and 2-bromo-3-hydroxybenzonitrile (2b) in 73% …
Number of citations: 25 www.mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.